N-(4-methoxyphenethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-pyridin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-5-15(6-8-16)9-12-21-19(23)22-13-10-17(14-22)25-18-4-2-3-11-20-18/h2-8,11,17H,9-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNVHXBNGWLZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 302.37 g/mol
- Functional Groups : Methoxy group, pyridine ring, pyrrolidine structure, and carboxamide.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor for specific enzymes and its effects on cellular pathways.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain phospholipase enzymes, which are crucial in lipid signaling pathways. For instance, studies on related compounds suggest that modifications in the structure can significantly enhance inhibitory potency against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .
2. Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, derivatives of pyrimidine and pyrazole have shown significant inhibition of COX-1 and COX-2 activities, suggesting that this compound could exhibit similar effects .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how variations in the chemical structure influence biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Pyridine ring | Contributes to binding affinity |
| Carboxamide functionality | Essential for enzyme inhibition |
Research has shown that specific modifications to the substituents can lead to an increase in potency by several folds. For instance, the introduction of a hydroxyl group at specific positions has been linked to enhanced anti-inflammatory activity .
Case Studies
Several studies have evaluated the biological effects of compounds related to this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that structurally similar compounds significantly reduced inflammation in animal models by inhibiting COX enzymes. The IC50 values were comparable to established anti-inflammatory drugs .
- In Vivo Studies : Animal models treated with derivatives showed improved behavioral outcomes linked to reduced anxiety-like symptoms, suggesting potential applications in neuropharmacology .
Scientific Research Applications
Pharmacological Applications
1.1. Inhibition of NAPE-PLD
One of the primary applications of this compound is as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs). Research indicates that inhibitors like N-(4-methoxyphenethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide can modulate emotional behavior and have implications for treating mood disorders. A study demonstrated that modifications to the compound's structure enhanced its potency as an NAPE-PLD inhibitor, suggesting its utility in pharmacological research aimed at understanding the role of NAEs in the brain .
1.2. Structure-Activity Relationship (SAR) Studies
The compound has been subjected to extensive structure-activity relationship studies, which are crucial for optimizing its efficacy and safety profile. By altering various substituents on the pyrrolidine core, researchers have identified combinations that yield compounds with significantly increased inhibitory activity against NAPE-PLD. For instance, the introduction of specific groups increased potency by up to ten-fold compared to earlier analogs .
Medicinal Chemistry
2.1. Drug Development
This compound serves as a lead compound in drug development aimed at treating conditions linked to dysregulated lipid signaling pathways. Its ability to selectively inhibit NAPE-PLD positions it as a candidate for further development into therapeutic agents for anxiety and depression .
Case Studies
3.1. Behavioral Studies in Rodents
In vivo studies using rodent models have demonstrated that administration of this compound leads to alterations in emotional behavior, supporting its potential application in treating mood disorders. These findings highlight the importance of further exploration into its mechanisms and effects on neurochemical pathways .
3.2. High-throughput Screening
High-throughput screening methods have been employed to assess the efficacy of various derivatives of this compound, leading to the identification of more potent inhibitors. This approach not only accelerates the discovery process but also allows for systematic evaluation of structure-activity relationships .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Substituent Effects :
- Synthetic Intermediates : The tert-butyl esters () highlight common synthetic strategies for introducing pyridin-2-yloxy groups via protective-group chemistry .
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenethyl group (logP ~3–4 estimated) likely renders the target more lipophilic than PF3845 (logP ~2–3 due to trifluoromethyl) .
- Solubility: Morpholinopyridine substituents () improve aqueous solubility via hydrogen bonding, whereas the target’s methoxy group offers moderate polarity .
Patent and Development Landscape
- The compound in has advanced to solid-state form patents (2024), indicating pharmaceutical development. In contrast, the target compound lacks reported patents, suggesting earlier-stage exploration .
- Cay10402 and PF3845 are well-characterized research tools, underscoring the therapeutic relevance of this structural class .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-methoxyphenethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization to form the pyrrolidine ring, followed by nucleophilic substitution or coupling reactions to introduce the pyridin-2-yloxy and 4-methoxyphenethyl groups. Catalysts such as palladium (for cross-coupling) and solvents like DMF or toluene under inert atmospheres are critical for minimizing side products. Temperature control (e.g., 60–100°C) and reaction time optimization (12–24 hours) are essential for high yields (>70%) .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positioning and stereochemistry. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns. Single-crystal X-ray diffraction (as used in zinc coordination complex studies) provides unambiguous structural confirmation, particularly for stereoisomers .
Q. What in vitro models are appropriate for initial toxicity and efficacy screening?
- Methodological Answer : Cell viability assays (e.g., MTT or ATP-based luminescence) in human cancer lines (e.g., HeLa, HepG2) assess cytotoxicity. Enzyme inhibition assays (e.g., kinase or hydrolase targets) using fluorogenic substrates quantify IC₅₀ values. Preliminary receptor binding studies (e.g., GPCRs) with radiolabeled ligands evaluate affinity (Kd values) .
Q. What are the key physicochemical properties impacting solubility and bioavailability?
- Methodological Answer : LogP values (predicted ~3.5) indicate moderate lipophilicity, while the methoxy group enhances water solubility. Melting point (>150°C) and crystalline stability (via DSC/TGA) inform formulation strategies. Substituent polarity (pyridine vs. methoxyphenyl) affects membrane permeability in Caco-2 assays .
Advanced Research Questions
Q. How can enzyme inhibition assays and receptor binding studies be designed to evaluate pharmacological activity?
- Methodological Answer : For kinase inhibition, use time-resolved fluorescence resonance energy transfer (TR-FRET) with recombinant enzymes (e.g., MET kinase) and ATP-competitive probes. Receptor binding assays (e.g., cannabinoid receptors CB1/CB2) employ scintillation proximity assays (SPA) with [³H]-labeled ligands. Dose-response curves (0.1 nM–10 µM) and Schild analysis distinguish competitive vs. allosteric mechanisms .
Q. What strategies resolve contradictions in biological activity data across in vitro models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability (e.g., expression levels of target receptors). Validate findings using orthogonal methods:
- Compare fluorescence-based enzyme assays with radiometric formats.
- Use CRISPR-edited isogenic cell lines to isolate target-specific effects.
- Cross-reference with proteomics data to identify off-target interactions .
Q. How does modifying substituents (e.g., methoxy vs. trifluoromethyl) affect target selectivity and potency?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show:
- Methoxy groups : Enhance solubility and π-π stacking with aromatic residues (e.g., tyrosine kinases).
- Trifluoromethyl groups : Increase metabolic stability and hydrophobic interactions (e.g., binding pockets with aliphatic residues).
- Pyridin-2-yloxy : Chelates metal ions in catalytic sites (e.g., zinc-dependent enzymes). Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding modes, validated by mutagenesis .
Q. What computational methods predict the compound’s interaction with biological targets, and how do they compare with empirical data?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-receptor dynamics over 100-ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) identify key transition states in enzyme inhibition. Compare predicted binding energies (ΔG) with surface plasmon resonance (SPR)-derived Kd values. Discrepancies >1 kcal/mol warrant re-evaluation of force field parameters or protonation states .
Q. How can crystallography and spectroscopy elucidate solid-state polymorphism and stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies polymorphic forms (e.g., Form I vs. II) and hydrogen-bonding networks. Solid-state NMR (¹⁵N/¹⁹F) probes molecular mobility and amorphous content. Stability studies under accelerated conditions (40°C/75% RH) correlate with dissolution profiles in biorelevant media (FaSSIF/FeSSIF) .
Notes
- Advanced questions emphasize mechanistic and translational research, while basic questions focus on foundational characterization.
- Contradictions in biological data require rigorous validation using orthogonal methods and controlled experimental conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
